YS-49 monohydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

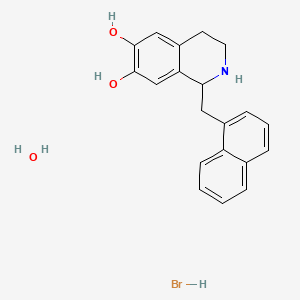

1-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrate;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2.BrH.H2O/c22-19-11-15-8-9-21-18(17(15)12-20(19)23)10-14-6-3-5-13-4-1-2-7-16(13)14;;/h1-7,11-12,18,21-23H,8-10H2;1H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHCUNMLYODPTIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=CC4=CC=CC=C43.O.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to YS-49 Monohydrate: Synthesis, Discovery, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

YS-49 monohydrate, a synthetic isoquinoline alkaloid, has emerged as a molecule of significant interest in pharmacological research. Identified as a potent activator of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway and an inducer of heme oxygenase-1 (HO-1), YS-49 exhibits a range of biological activities with potential therapeutic applications in cardiovascular diseases and osteoporosis. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, supplemented with detailed experimental insights and quantitative data.

Discovery and Background

YS-49, with the chemical name 1-[(naphthalen-1-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide, was developed and first reported by a research group led by H.S. Yun-Choi. It was synthesized as a 1-naphthylmethyl analog of higenamine, a benzyl-tetrahydroisoquinoline alkaloid isolated from the plant Aconitum japonicum. The rationale behind its development was to explore the pharmacological effects of substituting the p-hydroxybenzyl group at the 1-position of the tetrahydroisoquinoline ring with more hydrophobic naphthylmethyl moieties. Early investigations revealed that YS-49 and its positional isomer, YS-51, possess significant antiplatelet and antithrombotic activities.[1]

Subsequent research has further elucidated the molecular mechanisms underlying the effects of YS-49, identifying it as a key activator of the PI3K/Akt signaling pathway. This has expanded its potential therapeutic applications to conditions where modulation of this pathway is beneficial.

Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and commonly employed synthetic route for 1-substituted tetrahydroisoquinolines is the Bischler-Napieralski reaction, followed by reduction and deprotection. The monohydrate form is typically obtained through crystallization from an aqueous solvent.

Plausible Synthetic Pathway:

A likely synthetic approach for YS-49 involves the following key steps:

-

Amide Formation: Reaction of 3,4-dimethoxyphenethylamine with 1-naphthaleneacetic acid to form the corresponding amide.

-

Cyclization (Bischler-Napieralski Reaction): Intramolecular cyclization of the amide using a dehydrating agent such as phosphorus oxychloride (POCl₃) to yield a 3,4-dihydroisoquinoline intermediate.[2][3]

-

Reduction: Reduction of the imine bond of the dihydroisoquinoline intermediate using a reducing agent like sodium borohydride (NaBH₄) to afford the tetrahydroisoquinoline core.

-

Demethylation: Removal of the methyl protecting groups from the hydroxyl moieties on the isoquinoline ring, typically using a strong acid such as hydrobromic acid (HBr), to yield the final dihydroxy product, YS-49, as its hydrobromide salt.

-

Monohydrate Formation: Crystallization of the hydrobromide salt from an appropriate aqueous solvent system to yield this compound.

Below is a logical workflow diagram for the plausible synthesis of YS-49.

Caption: Plausible synthetic workflow for this compound.

Mechanism of Action and Signaling Pathways

YS-49 exerts its biological effects primarily through two interconnected signaling pathways: the PI3K/Akt pathway and the Heme Oxygenase-1 (HO-1) pathway.

Activation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a crucial regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[4] YS-49 has been identified as a potent activator of this pathway. By activating PI3K, YS-49 promotes the phosphorylation and subsequent activation of Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets, leading to various cellular responses.

The activation of the PI3K/Akt pathway by YS-49 has been shown to be beneficial in the context of glucocorticoid-induced osteoporosis, where it enhances osteoblast differentiation and inhibits bone loss.

Caption: YS-49 activates the PI3K/Akt signaling pathway.

Induction of Heme Oxygenase-1 (HO-1)

Heme oxygenase-1 (HO-1) is an inducible enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide. It plays a critical role in the cellular response to oxidative stress and inflammation. YS-49 has been shown to induce the expression of HO-1. The induction of HO-1 by YS-49 contributes to its anti-inflammatory and cytoprotective effects. This mechanism is particularly relevant in the cardiovascular system, where HO-1 induction can protect against vascular injury and thrombosis.

The signaling pathway leading to HO-1 induction by YS-49 likely involves the activation of transcription factors such as Nrf2, which is a master regulator of the antioxidant response.

Caption: YS-49 induces Heme Oxygenase-1 expression.

Quantitative Data

The following tables summarize the key quantitative data reported for YS-49 in the literature.

Table 1: Physicochemical Properties of YS-49 and this compound

| Property | YS-49 (HBr salt) | This compound |

| CAS Number | 132836-42-1 | Not available |

| Molecular Formula | C₂₀H₂₀BrNO₂ | C₂₀H₂₂BrNO₃ |

| Molecular Weight | 386.28 g/mol | 404.30 g/mol |

Table 2: In Vitro Biological Activity of YS-49

| Assay | Target/Inducer | Cell Line/System | IC₅₀ / EC₅₀ | Reference |

| Thromboxane A₂ (TXA₂) formation | Arachidonic Acid | Platelets | 32.8 µM (IC₅₀) | [5] |

| Platelet Aggregation | Epinephrine | Human Platelets | 3.4 µM (IC₅₀) | [1] |

| Platelet Aggregation | Epinephrine | Rat Platelets | 1.7 µM (IC₅₀) | [1] |

| Nitric Oxide Production | LPS + IFN-γ | RAW 264.7 cells | 23.5 µM (IC₅₀ for YS-51) | [6] |

Note: Data for nitric oxide production is for the positional isomer YS-51, suggesting a similar range of activity for YS-49.

Experimental Protocols

General Protocol for Bischler-Napieralski Reaction:

-

Reactant Preparation: The N-acylated phenethylamine derivative is dissolved in a suitable anhydrous solvent (e.g., acetonitrile, toluene) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Cyclizing Agent: A dehydrating/cyclizing agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), is added dropwise to the solution at a controlled temperature, typically 0 °C.

-

Reaction: The reaction mixture is then heated to reflux for a period ranging from a few hours to overnight, with the progress of the reaction monitored by an appropriate technique (e.g., Thin Layer Chromatography - TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully quenched by pouring it onto crushed ice or a cold aqueous solution of a base (e.g., sodium bicarbonate).

-

Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

-

Purification: The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product, the 3,4-dihydroisoquinoline, is then purified by column chromatography or crystallization.

Conclusion

This compound is a promising synthetic molecule with well-defined activities as a PI3K/Akt pathway activator and an inducer of heme oxygenase-1. Its discovery as an analog of higenamine has paved the way for exploring its therapeutic potential in a variety of diseases, including cardiovascular disorders and osteoporosis. While the detailed synthesis protocol for its monohydrate form is not widely published, established synthetic methodologies for tetrahydroisoquinolines provide a clear and plausible route for its preparation. Further research into the pharmacology and toxicology of this compound is warranted to fully elucidate its therapeutic potential and advance it towards clinical applications.

References

- 1. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 2. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01413D [pubs.rsc.org]

- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 4. US6184232B1 - Analogs of biologically active, naturally occurring polyamines, pharmaceutical compositions and methods of treatment - Google Patents [patents.google.com]

- 5. Enantioselective synthesis of 1-substituted tetrahydroisoquinolines. [researchspace.ukzn.ac.za]

- 6. organicreactions.org [organicreactions.org]

physical and chemical properties of YS-49 monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of YS-49 monohydrate, a potent anti-inflammatory agent and activator of the PI3K/Akt signaling pathway. The information is curated for professionals in research and drug development, with a focus on data presentation, experimental context, and molecular mechanisms.

Core Chemical and Physical Properties

This compound is the hydrated hydrobromide salt of 1,2,3,4-Tetrahydro-1-(1-naphthalenylmethyl)-6,7-Isoquinolinediol. It is a solid compound with a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Synonym | 1,2,3,4-Tetrahydro-1-(1-naphthalenylmethyl)-6,7-Isoquinolinediol hydrobromide monohydrate | |

| Molecular Formula | C₂₀H₁₉NO₂ · HBr · H₂O | |

| Molecular Weight | 404.30 g/mol | [][2] |

| CAS Number | 132836-42-1 | |

| Appearance | Solid | |

| Purity | ≥98% (HPLC) | |

| Solubility | Water: >10 mg/mL, Soluble in DMSO | [2][3] |

| Storage Temperature | 2-8°C |

Biological Activity and Mechanism of Action

This compound is recognized for its significant biological activities, primarily as an anti-inflammatory agent and an activator of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[][4] This activity gives it therapeutic potential in conditions such as angiotensin II-related vascular diseases, including hypertension and atherosclerosis.[][2]

The compound's mechanism of action involves the induction of heme oxygenase-1 (HO-1), a critical enzyme in cellular protection against oxidative stress.[][2][3] By inducing HO-1, YS-49 can regulate angiotensin II-stimulated Reactive Oxygen Species (ROS) production and c-Jun N-terminal kinase (JNK) phosphorylation, which are key events in vascular smooth muscle cell (VSMC) proliferation.[][2]

A key therapeutic application of YS-49 is in the context of glucocorticoid-induced osteoporosis. It has been shown to promote osteogenesis and prevent bone loss by activating the PI3K/Akt signaling pathway.

Signaling Pathway

The activation of the PI3K/Akt pathway by YS-49 is a central aspect of its mechanism of action. This pathway is crucial for cell survival, proliferation, and differentiation. The diagram below illustrates the logical flow of this signaling cascade initiated by YS-49.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A standard HPLC method for determining the purity of this compound would involve a reversed-phase column and a mobile phase gradient.

Illustrative HPLC Workflow:

-

Column: A C18 reversed-phase column is typically suitable for separating organic molecules like YS-49.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of YS-49 would be appropriate.

-

Standard Preparation: A reference standard of this compound would be required for accurate quantification and purity determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound.

General NMR Experimental Workflow:

-

Solvent: A deuterated solvent in which YS-49 is soluble, such as DMSO-d₆, would be used.

-

Analysis: The resulting spectra would be analyzed for chemical shifts, coupling constants, and integration to confirm the presence of all expected protons and carbons in the correct chemical environments.

Mass Spectrometry for Molecular Weight Verification

Mass spectrometry, particularly with a soft ionization technique like Electrospray Ionization (ESI), would be used to confirm the molecular weight of the YS-49 cation.

Mass Spectrometry Workflow:

-

Expected Ion: The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be calculated based on the molecular formula of the free base (C₂₀H₁₉NO₂).

Synthesis

While a specific, detailed synthesis protocol for this compound is not publicly available, the structure suggests a synthetic route likely involving the condensation of a suitably substituted isoquinoline precursor with a 1-naphthalenylmethyl halide or a related electrophile. The final product would then be isolated as the hydrobromide salt and crystallized from an aqueous medium to yield the monohydrate.

Concluding Remarks

This compound is a promising bioactive compound with a well-defined role as a PI3K/Akt pathway activator. Its anti-inflammatory and pro-osteogenic properties make it a valuable tool for research in vascular diseases and osteoporosis. This guide provides a foundational understanding of its properties, and further research into its detailed physicochemical characteristics and formulation would be beneficial for its potential development as a therapeutic agent.

References

YS-49 Monohydrate: A Deep Dive into its Therapeutic Potential via PI3K/Akt Signaling

For Researchers, Scientists, and Drug Development Professionals

YS-49 monohydrate, an l-naphthylmethyl analog of higenamine, has emerged as a promising therapeutic agent with significant potential in the treatment of glucocorticoid-induced osteoporosis (GIOP). This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its role as a potent activator of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway. Through a detailed examination of its effects on osteoblast differentiation and in vivo bone formation, this document provides a comprehensive overview of its therapeutic targets and the experimental evidence supporting its potential clinical applications.

Core Mechanism of Action: PI3K/Akt Pathway Activation

The primary therapeutic effect of this compound is attributed to its ability to activate the PI3K/Akt signaling cascade. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation. In the context of bone metabolism, the activation of PI3K/Akt signaling is known to promote the differentiation and function of osteoblasts, the cells responsible for bone formation.

YS-49 has been shown to significantly increase the phosphorylation of both PI3K and Akt, key activation steps in this pathway. This activation leads to a downstream cascade of events that ultimately enhances the expression of key osteogenic markers, promoting bone formation.[1][2]

Therapeutic Targets and Effects

The therapeutic potential of this compound has been primarily investigated in the context of osteoporosis, a condition characterized by low bone mass and microarchitectural deterioration of bone tissue. Specifically, its efficacy has been demonstrated in models of glucocorticoid-induced osteoporosis, a common and severe form of secondary osteoporosis.

In Vitro Efficacy in Osteoblasts

Studies utilizing the MC3T3-E1 pre-osteoblastic cell line have demonstrated that this compound:

-

Enhances Osteoblast Differentiation: YS-49 treatment significantly upregulates the expression of key osteogenic transcription factors and markers, including Alkaline Phosphatase (ALP), Osteocalcin (OCN), Osterix (OSX), and Runt-related transcription factor 2 (RUNX2).[1]

-

Promotes Mineralization: By stimulating osteoblast differentiation, YS-49 enhances the formation of mineralized bone nodules in vitro.[1]

-

Protects Against Glucocorticoid-Induced Apoptosis: YS-49 has been shown to improve the viability of osteoblasts treated with dexamethasone, a synthetic glucocorticoid, by inhibiting the production of reactive oxygen species (ROS) and suppressing apoptosis.[1]

In Vivo Efficacy in a Model of Glucocorticoid-Induced Osteoporosis

In a mouse model of GIOP, administration of this compound has been shown to:

-

Mitigate Bone Loss: YS-49 treatment significantly improves bone mineral density (BMD) and preserves the trabecular bone microarchitecture.[1][3]

-

Stimulate Bone Formation Markers: The expression of in vivo osteogenic markers is upregulated in response to YS-49 treatment.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Effects of YS-49 on PI3K/Akt Pathway Activation in MC3T3-E1 Cells

| Treatment Group | p-PI3K/PI3K Ratio (Fold Change vs. Control) | p-AKT/AKT Ratio (Fold Change vs. Control) |

| Control | 1.0 | 1.0 |

| YS-49 (10 µM) | Significantly Increased | Significantly Increased |

| YS-49 (25 µM) | Significantly Increased | Significantly Increased |

Data derived from Western blot analysis. "Significantly Increased" indicates a statistically significant (p < 0.05) increase compared to the control group.[2]

Table 2: In Vitro Effects of YS-49 on Osteogenic Marker Expression in Dexamethasone-Treated MC3T3-E1 Cells

| Treatment Group | ALP mRNA (Fold Change) | OCN mRNA (Fold Change) | OSX mRNA (Fold Change) | RUNX2 mRNA (Fold Change) |

| Dexamethasone | Decreased | Decreased | Decreased | Decreased |

| Dexamethasone + YS-49 (10 µM) | Markedly Reversed Decrease | Markedly Reversed Decrease | Markedly Reversed Decrease | Markedly Reversed Decrease |

| Dexamethasone + YS-49 (25 µM) | Markedly Reversed Decrease | Markedly Reversed Decrease | Markedly Reversed Decrease | Markedly Reversed Decrease |

Data derived from RT-qPCR analysis. "Markedly Reversed Decrease" indicates a significant counteraction of the dexamethasone-induced suppression.[1]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathway targeted by this compound and the general experimental workflows used to evaluate its efficacy.

Caption: Signaling pathway of this compound in osteoblasts.

Caption: General in vitro experimental workflow for evaluating YS-49.

Caption: General in vivo experimental workflow for evaluating YS-49.

Detailed Experimental Protocols

Cell Culture and Treatments

-

Cell Line: MC3T3-E1 pre-osteoblastic cells are cultured in a suitable medium, such as α-MEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[5][6]

-

Osteogenic Induction: To induce osteogenic differentiation, the culture medium is supplemented with osteogenic inducers, typically including β-glycerophosphate and ascorbic acid.[7]

-

This compound Treatment: this compound (MedChemExpress, NJ, USA) is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at final concentrations typically ranging from 10 to 25 µM.[1]

-

Dexamethasone Treatment: For GIOP modeling in vitro, cells are treated with dexamethasone (Sigma-Aldrich).[1]

Cell Viability Assay (CCK-8)

-

Seed MC3T3-E1 cells in 96-well plates.

-

Treat cells with this compound and/or dexamethasone for the desired duration (e.g., 24 hours). For co-treatment studies, pre-treatment with YS-49 for 12 hours prior to dexamethasone addition may be performed.[1]

-

After treatment, wash the cells twice with phosphate-buffered saline (PBS).

-

Add Cell Counting Kit-8 (CCK-8) working solution to each well and incubate at 37°C for 2 hours.[1]

-

Measure the optical density at 450 nm using a microplate reader.[1]

Western Blot Analysis

-

Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-Akt, Akt, ALP, OCN, OSX, RUNX2, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using image analysis software.

Reverse Transcription-Quantitative PCR (RT-qPCR)

-

Isolate total RNA from treated cells using a TRIzol-based method.

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

Perform quantitative PCR using a SYBR Green-based master mix and primers specific for the target genes (ALP, OCN, OSX, RUNX2) and a housekeeping gene (e.g., GAPDH).

-

Analyze the relative gene expression using the 2-ΔΔCt method.[5]

Alkaline Phosphatase (ALP) and Alizarin Red S (ARS) Staining

-

ALP Staining:

-

After treatment, wash cells with PBS and fix with 4% paraformaldehyde.

-

Incubate cells with an ALP staining solution according to the manufacturer's protocol.

-

Observe and photograph the stained cells.

-

-

Alizarin Red S Staining:

In Vivo Glucocorticoid-Induced Osteoporosis (GIOP) Mouse Model

-

Animal Model: Utilize a suitable mouse strain (e.g., C57BL/6J).

-

GIOP Induction: Administer a glucocorticoid, such as dexamethasone, via subcutaneous or intraperitoneal injection to induce bone loss.

-

This compound Administration: Treat a cohort of GIOP mice with this compound, typically via oral gavage or injection, at a specified dose and frequency.

-

Analysis: After the treatment period, euthanize the animals and collect femurs and serum for analysis.

-

Bone Mineral Density (BMD) and Micro-CT: Analyze the femurs using dual-energy X-ray absorptiometry (DEXA) for BMD and micro-computed tomography (micro-CT) for detailed three-dimensional microarchitectural parameters (e.g., bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th)).[1]

-

Histology: Perform histological analysis (e.g., H&E staining) on decalcified bone sections to visualize bone morphology.

-

ELISA: Measure the levels of bone turnover markers in the serum using enzyme-linked immunosorbent assay (ELISA) kits.[1]

-

Conclusion

This compound presents a compelling profile as a potential therapeutic agent for glucocorticoid-induced osteoporosis. Its well-defined mechanism of action, centered on the activation of the pro-osteogenic PI3K/Akt signaling pathway, is supported by robust in vitro and in vivo data. The detailed experimental protocols provided herein offer a framework for further investigation and validation of YS-49's therapeutic efficacy. Future research should focus on elucidating the complete downstream signaling network, optimizing dosing regimens, and evaluating its long-term safety and efficacy in more complex preclinical models to pave the way for potential clinical translation.

References

- 1. YS-49 activates the PI3K/AKT signaling pathway in MC3T3-E1 cells to enhance osteoblast differentiation and inhibits glucocorticoid-induced bone loss in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. YS-49 activates the PI3K/AKT signaling pathway in MC3T3-E1 cells to enhance osteoblast differentiation and inhibits glucocorticoid-induced bone loss in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enhancing osteogenic differentiation of MC3T3-E1 cells during inflammation using UPPE/β-TCP/TTC composites via the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Morphological and proteomic analysis of early stage of osteoblast differentiation in osteoblastic progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

YS-49 Monohydrate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

YS-49 monohydrate, with the chemical formula C₂₀H₂₂BrNO₃ and IUPAC name 1-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrate;hydrobromide, is a compound of interest for its potential therapeutic applications, notably as an activator of the PI3K/Akt signaling pathway. This technical guide provides a comprehensive overview of the available data and standardized methodologies for assessing the solubility and stability of this compound, critical parameters for its development as a pharmaceutical agent. While specific experimental data for this compound is limited in publicly accessible literature, this document outlines the established protocols for determining these essential physicochemical properties.

Chemical and Physical Properties

A summary of the fundamental chemical and physical properties of this compound is presented below.

| Property | Value | Source |

| Chemical Formula | C₂₀H₂₂BrNO₃ | PubChem |

| IUPAC Name | 1-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrate;hydrobromide | PubChem |

| Molecular Weight | 404.30 g/mol | PubChem |

| Appearance | Solid (presumed) | - |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. Currently, limited quantitative solubility data for this compound is available.

Quantitative Solubility Data

| Solvent | Solubility | Temperature (°C) | Method |

| Water | > 10 mg/mL | Not Specified | Not Specified |

| DMSO | Soluble | Not Specified | Axon Medchem |

| Ethanol | Data not available | - | - |

| Methanol | Data not available | - | - |

| Physiological Buffers (e.g., PBS pH 7.4) | Data not available | - | - |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, DMSO, ethanol, methanol, phosphate-buffered saline pH 7.4)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be visually apparent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).

-

After equilibration, cease agitation and allow the suspension to settle.

-

Separate the undissolved solid from the solution by centrifugation or filtration.

-

Carefully collect an aliquot of the clear supernatant.

-

Dilute the supernatant with an appropriate solvent to a concentration within the analytical range of the chosen quantification method.

-

Determine the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculate the original solubility in mg/mL or mol/L.

Caption: Workflow for solubility determination.

Stability Profile

Assessing the stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. As no specific stability data is publicly available, this section outlines the standard methodologies for conducting forced degradation studies as per ICH guidelines.

Stability Data

| Condition | Parameters | Observations/Results |

| Thermal Stability | Temperature, Duration | Data not available |

| Photostability | Light Source, Intensity, Duration | Data not available |

| pH Stability | pH range, Buffer, Temperature | Data not available |

| Oxidative Stability | Oxidizing agent, Concentration | Data not available |

Experimental Protocols for Stability Assessment (Forced Degradation)

Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Appropriate buffers for pH stability

-

Temperature-controlled ovens

-

Photostability chamber

-

HPLC with a suitable detector (e.g., DAD or MS)

Procedure:

-

Prepare solutions of this compound in appropriate solvents.

-

Expose the solutions and solid material to the stress conditions outlined below.

-

At specified time points, withdraw samples and neutralize if necessary.

-

Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

Preliminary In Vitro Studies of YS-49 Monohydrate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preliminary in vitro studies conducted on YS-49 monohydrate, an l-naphthylmethyl analog of higenamine. The available data highlights its potential as a modulator of key cellular signaling pathways, particularly the PI3K/Akt pathway, and suggests its therapeutic promise in conditions such as glucocorticoid-induced osteoporosis. This document synthesizes the current understanding of this compound's in vitro activities, presenting quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways.

Core Findings: Activation of the PI3K/Akt Signaling Pathway in Osteoblasts

Recent research has demonstrated that this compound plays a significant role in promoting osteoblast differentiation and mitigating the detrimental effects of glucocorticoids on bone cells. These effects are primarily mediated through the activation of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway, a critical regulator of cell growth, survival, and metabolism.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound.

Table 1: Effect of YS-49 on PI3K/Akt Pathway Phosphorylation in MC3T3-E1 Cells [3]

| Treatment | Concentration (µM) | p-PI3K/PI3K Ratio (Fold Change vs. Control) | p-Akt/Akt Ratio (Fold Change vs. Control) |

| Control | - | 1.0 | 1.0 |

| YS-49 | 10 | p < 0.05 | p < 0.05 |

| YS-49 | 25 | p < 0.01 | p < 0.01 |

*Data are presented as mean ± SD from three independent experiments. Statistical significance is denoted as *p < 0.05 and *p < 0.01 compared to the control group.

Table 2: Effect of YS-49 on Osteogenic Marker Expression in Dexamethasone-Treated MC3T3-E1 Cells [2]

| Treatment | ALP Activity (Fold Change vs. Dex) | OCN Expression (Fold Change vs. Dex) | OSX Expression (Fold Change vs. Dex) | RUNX2 Expression (Fold Change vs. Dex) |

| Dexamethasone (Dex) | 1.0 | 1.0 | 1.0 | 1.0 |

| Dex + YS-49 (10 µM) | p < 0.05 | p < 0.05 | p < 0.05 | p < 0.05 |

| Dex + YS-49 (25 µM) | p < 0.01 | p < 0.01 | p < 0.01 | p < 0.01 |

*Data are presented as mean ± SD from three independent experiments. Osteogenic markers include Alkaline Phosphatase (ALP), Osteocalcin (OCN), Osterix (OSX), and Runt-related transcription factor 2 (RUNX2). Statistical significance is denoted as *p < 0.05 and *p < 0.01 compared to the dexamethasone-only treated group.

Table 3: Effect of YS-49 on Cell Viability and Apoptosis in Dexamethasone-Treated MC3T3-E1 Cells [2]

| Treatment | Cell Viability (% of Control) | Apoptosis Rate (% of Dex) |

| Dexamethasone (Dex) | ~80% | 100% |

| Dex + YS-49 (10 µM) | p < 0.05 | p < 0.05 |

| Dex + YS-49 (25 µM) | p < 0.01 | p < 0.01 |

*Data are presented as mean ± SD from three independent experiments. Statistical significance is denoted as *p < 0.05 and *p < 0.01 compared to the dexamethasone-only treated group.

Experimental Protocols

Cell Culture and Treatments

Mouse pre-osteoblastic MC3T3-E1 cells were cultured in α-MEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator. For experiments involving dexamethasone (Dex), cells were treated with 20 µM Dex to induce an osteoporotic phenotype. YS-49 was dissolved in DMSO and added to the culture medium at final concentrations of 10 µM and 25 µM.[2]

Western Blot Analysis

MC3T3-E1 cells were treated with YS-49 for the indicated times. Total protein was extracted using RIPA lysis buffer, and protein concentrations were determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to PVDF membranes. The membranes were blocked with 5% non-fat milk and incubated with primary antibodies against p-PI3K, PI3K, p-Akt, Akt, ALP, OCN, OSX, and RUNX2 overnight at 4°C. After washing, the membranes were incubated with HRP-conjugated secondary antibodies, and the protein bands were visualized using an ECL detection system.[3]

Alkaline Phosphatase (ALP) Staining and Activity Assay

For ALP staining, MC3T3-E1 cells were fixed with 4% paraformaldehyde and stained using a BCIP/NBT ALP color development kit. For the ALP activity assay, cells were lysed, and the supernatant was incubated with p-nitrophenyl phosphate. The absorbance was measured at 405 nm.[2]

Alizarin Red S (ARS) Staining for Mineralization

To assess mineralization, MC3T3-E1 cells were cultured in an osteogenic induction medium. After 21 days, cells were fixed and stained with 1% Alizarin Red S solution (pH 4.2). The stained mineralized nodules were then destained with 10% cetylpyridinium chloride, and the absorbance was measured at 562 nm.[2]

Cell Viability Assay

Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay. MC3T3-E1 cells were seeded in 96-well plates and treated with Dex and/or YS-49 for 24 hours. CCK-8 solution was added to each well, and after incubation, the absorbance was measured at 450 nm.[2]

Apoptosis Assay

Apoptosis was detected using an Annexin V-FITC/PI apoptosis detection kit. After treatment, cells were harvested, washed, and resuspended in binding buffer. Cells were then stained with Annexin V-FITC and propidium iodide (PI) and analyzed by flow cytometry.[2]

Reactive Oxygen Species (ROS) Measurement

Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). After treatment, cells were incubated with DCFH-DA, and the fluorescence intensity was measured using a fluorescence microscope or a microplate reader.[2]

Signaling Pathway and Experimental Workflow Diagrams

PI3K/Akt Signaling Pathway Activated by YS-49

Caption: YS-49 activates the PI3K/Akt signaling cascade.

Experimental Workflow for In Vitro Osteoblast Studies

Caption: Workflow for assessing YS-49's effects on osteoblasts.

Preliminary In Vitro Studies on Anti-Inflammatory, Anti-Cancer, and Anti-Fibrotic Activities

Based on a comprehensive search of publicly available scientific literature, there is currently a lack of in-depth in vitro studies specifically investigating the anti-inflammatory, anti-cancer, and anti-fibrotic activities of this compound. While some sources suggest potential anti-inflammatory properties, detailed experimental protocols and comprehensive quantitative data are not available. Further research is required to elucidate the effects of this compound in these therapeutic areas. The information provided in this guide is therefore limited to the well-documented effects on the PI3K/Akt pathway in osteoblasts.

References

- 1. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Toxicity Screening of YS-49 Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

YS-49 Monohydrate: An Overview

Acute Oral Toxicity Assessment

An acute oral toxicity study is a critical first step to determine the potential adverse effects of a single high dose of a substance.[3] The study provides a preliminary understanding of the substance's intrinsic toxicity and helps in the selection of doses for subsequent, longer-term studies.[4][5]

Experimental Protocol: Acute Toxic Class Method (OECD Guideline 423)

The Acute Toxic Class Method is a stepwise procedure that uses a minimum number of animals to classify a substance's toxicity.[6][7][8]

-

Test System: Typically, female rats are used as they are generally considered more sensitive.[7][9]

-

Housing and Acclimatization: Animals are housed in controlled conditions with a 12-hour light/dark cycle and have access to standard diet and water. They are acclimatized for at least five days before the study.[7]

-

Dose Administration: this compound, formulated in a suitable vehicle (e.g., water or a 0.5% carboxymethyl cellulose solution), is administered orally via gavage.[7] The volume administered is typically kept to a minimum, for instance, not exceeding 1 mL/100g of body weight for aqueous solutions in rodents.[7]

-

Dosing Procedure: The study follows a sequential dosing approach using predefined dose levels (e.g., 5, 50, 300, and 2000 mg/kg).[10] The outcome of the initial dose group determines the dose for the subsequent group.

-

Observation Period: Animals are observed for 14 days for any clinical signs of toxicity, morbidity, and mortality.[3][4] Observations are more frequent on the day of dosing.[10]

-

Endpoint Analysis: All animals are subjected to a gross necropsy at the end of the observation period.[4]

Hypothetical Experimental Workflow for Acute Oral Toxicity

Caption: Workflow for the Acute Toxic Class Method (OECD 423).

Table 1: Hypothetical Acute Oral Toxicity Data for this compound

| Dose Group (mg/kg) | Number of Animals | Mortality | Clinical Signs | Gross Necropsy Findings | GHS Category Estimation |

| 300 | 3 | 0/3 | Lethargy, piloerection on Day 1, recovery by Day 3 | No abnormalities | |

| 2000 | 3 | 1/3 | Severe lethargy, ataxia, death in one animal on Day 2 | Pale liver in the decedent | Category 4 (Harmful if swallowed) |

Genotoxicity Assessment

Genotoxicity assays are performed to detect any potential for a substance to cause damage to genetic material, which could lead to mutations or cancer.[11][12] A standard battery of in vitro tests is typically conducted for initial screening.[12]

Experimental Protocols

-

Bacterial Reverse Mutation Test (Ames Test, OECD Guideline 471): This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations that render them unable to synthesize an essential amino acid.[13] The assay detects mutations that revert this inability to synthesize the amino acid, indicating the mutagenic potential of the test substance.[14]

-

In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487): This assay assesses chromosomal damage in mammalian cells (e.g., human peripheral blood lymphocytes or cell lines like CHO, V79, or TK6).[13][15] The formation of micronuclei, which are small DNA fragments outside the main nucleus, indicates chromosomal damage or errors in cell division.[11][15]

Logical Workflow for In Vitro Genotoxicity Screening

Caption: Decision workflow for in vitro genotoxicity assessment.

Table 2: Hypothetical In Vitro Genotoxicity Profile of this compound

| Assay | Test System | Concentration Range | Result without S9 Activation | Result with S9 Activation | Conclusion |

| Ames Test | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA) | 1 - 5000 µ g/plate | Negative | Negative | Non-mutagenic |

| Micronucleus Test | Human Lymphocytes | 10 - 1000 µg/mL | Negative | Negative | Non-clastogenic/aneugenic |

Safety Pharmacology Core Battery

Safety pharmacology studies are essential to identify potential adverse effects on vital physiological functions.[16] The core battery of tests, as recommended by the International Council for Harmonisation (ICH) guideline S7A, focuses on the central nervous, cardiovascular, and respiratory systems.[17][18][19][20]

Experimental Protocols

-

Central Nervous System (CNS): A Functional Observational Battery (FOB) or modified Irwin test is conducted in rats to assess effects on behavior, coordination, and neurological function.[16][20]

-

Cardiovascular System: The effects on blood pressure, heart rate, and electrocardiogram (ECG) are evaluated in conscious, telemetered animals (e.g., dogs or non-human primates).[16][20] An in vitro hERG assay is also crucial to assess the potential for QT interval prolongation, a key indicator of proarrhythmic risk.[16]

-

Respiratory System: Respiratory rate, tidal volume, and minute volume are measured in conscious animals using whole-body plethysmography.[16][18]

Table 3: Hypothetical Safety Pharmacology Core Battery Results for this compound

| System | Assay | Species | Key Parameters Measured | Dose Range | Result |

| CNS | Functional Observational Battery | Rat | Behavior, locomotor activity, coordination | 10, 30, 100 mg/kg | No adverse effects observed |

| Cardiovascular | In vivo telemetry | Dog | Blood pressure, heart rate, ECG intervals (PR, QRS, QT, QTc) | 5, 15, 50 mg/kg | No significant changes |

| In vitro hERG assay | HEK293 cells | hERG potassium channel current | 0.1 - 30 µM | IC50 > 30 µM (low risk) | |

| Respiratory | Whole-body plethysmography | Rat | Respiratory rate, tidal volume, minute volume | 10, 30, 100 mg/kg | No adverse effects observed |

This compound and the PI3K/Akt Signaling Pathway

This compound is known to be an activator of the PI3K/Akt signaling pathway.[1][2][6] This pathway is a central regulator of cell survival, growth, and proliferation.[1][2][21][22][23] While crucial for normal cellular function, aberrant activation of this pathway is implicated in diseases such as cancer.[22][23] Therefore, understanding the context and downstream effects of YS-49's activation of PI3K/Akt is vital for a complete safety assessment.

This compound's Known Signaling Pathway

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. fda.gov [fda.gov]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. oecd.org [oecd.org]

- 9. fda.gov [fda.gov]

- 10. bemsreports.org [bemsreports.org]

- 11. miltenyibiotec.com [miltenyibiotec.com]

- 12. criver.com [criver.com]

- 13. nuvisan.com [nuvisan.com]

- 14. youtube.com [youtube.com]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. Safety Pharmacology - IITRI [iitri.org]

- 17. ema.europa.eu [ema.europa.eu]

- 18. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]

- 19. Safety Pharmacology Core Battery - Creative Biolabs [creative-biolabs.com]

- 20. Safety Pharmacology – Toxi-Coop Zrt. [toxicoop.com]

- 21. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 22. cusabio.com [cusabio.com]

- 23. creative-diagnostics.com [creative-diagnostics.com]

Methodological & Application

Application Notes and Protocols for YS-49 Monohydrate in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

YS-49 monohydrate, also known as CKD-712, is a 1-naphthyl analog of higenamine. It is recognized as an anti-inflammatory agent and an activator of the PI3K/Akt signaling pathway, which plays a crucial role in various cellular processes.[1] Research has indicated its potential in protecting cells from oxidant injury through the induction of heme oxygenase-1 (HO-1). This document provides detailed application notes and protocols for the use of this compound in animal studies, with a specific focus on a glucocorticoid-induced osteoporosis model. Information on its mechanism of action and potential applications in sepsis and cardiovascular conditions is also included.

Physicochemical Properties

| Property | Value |

| Synonyms | CKD-712, 1-(α-naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline |

| CAS Number | 132836-42-1 |

| Molecular Formula | C20H21BrNO3 |

| Appearance | Solid |

| Purity | ≥98% (HPLC) |

| Solubility | Soluble in water |

Mechanism of Action

This compound exerts its biological effects through multiple signaling pathways. It is a known activator of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway.[1] This pathway is fundamental in regulating cell proliferation, differentiation, and survival. By activating PI3K/Akt, YS-49 can influence various cellular functions, including osteoblast differentiation.

Furthermore, YS-49 induces the expression of Heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties. This induction helps protect cells from oxidative stress and inflammation. In the context of cardiovascular studies, YS-49 has been shown to act as a beta-adrenergic receptor agonist.

Signaling Pathway Diagram

References

Application Notes and Protocols: YS-49 Monohydrate In Vivo Administration

Disclaimer: The following information is for illustrative purposes only. "YS-49 monohydrate" is a hypothetical compound, and the data, protocols, and pathways presented are representative examples based on common practices in preclinical drug development.

Introduction

This compound is a potent and selective small molecule inhibitor of the pro-inflammatory signaling mediator, Kinase X (KX). By targeting KX, this compound has demonstrated potential therapeutic effects in animal models of inflammatory diseases. These application notes provide an overview of the in vivo administration routes for this compound and detailed protocols for its use in preclinical research.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been characterized in BALB/c mice. The following table summarizes key pharmacokinetic parameters following administration via different routes.

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Bioavailability (%) |

| Intravenous (IV) | 2 | 1580 ± 210 | 0.08 | 2450 ± 320 | 100 |

| Oral (PO) | 10 | 850 ± 150 | 0.5 | 3100 ± 450 | 25.3 |

| Intraperitoneal (IP) | 5 | 1200 ± 180 | 0.25 | 2900 ± 380 | 94.7 |

| Subcutaneous (SC) | 5 | 980 ± 120 | 1.0 | 3500 ± 410 | 100+ |

Note: Data are presented as mean ± standard deviation. Bioavailability for IP and SC routes may exceed 100% due to slower clearance compared to the IV route, leading to a larger calculated AUC.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

-

This compound powder

-

Vehicle: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator

Protocol:

-

Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to dissolve the compound. Vortex thoroughly.

-

Add PEG300 and vortex until the solution is clear.

-

Add Tween 80 and vortex to mix.

-

Add saline to the final volume and vortex until a clear solution is obtained.

-

If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

-

The final formulation should be clear and administered within 1 hour of preparation.

In Vivo Administration in Mice

Animals:

-

Male BALB/c mice, 8-10 weeks old, weighing 20-25 g.

Protocols:

a. Intravenous (IV) Administration:

-

Warm the mouse under a heat lamp to dilate the lateral tail vein.

-

Place the mouse in a restraining device.

-

Swab the tail with 70% ethanol.

-

Using a 29G insulin syringe, inject the this compound solution slowly into the lateral tail vein at a volume of 5 mL/kg.

b. Oral (PO) Administration:

-

Hold the mouse by the scruff of the neck to immobilize its head.

-

Insert a 20G gavage needle gently into the esophagus.

-

Administer the this compound solution at a volume of 10 mL/kg.

c. Intraperitoneal (IP) Administration:

-

Hold the mouse by the scruff of the neck and tilt it slightly downwards.

-

Insert a 27G needle into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Inject the this compound solution at a volume of 10 mL/kg.

d. Subcutaneous (SC) Administration:

-

Gently lift the skin on the back of the mouse, between the shoulder blades, to form a tent.

-

Insert a 25G needle into the base of the skin tent.

-

Inject the this compound solution at a volume of 10 mL/kg.

Pharmacokinetic Study Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study of this compound in mice.

Caption: Experimental workflow for a pharmacokinetic study.

Signaling Pathway

This compound is hypothesized to inhibit the KX signaling pathway, which is implicated in the production of pro-inflammatory cytokines. The following diagram illustrates the proposed mechanism of action.

Caption: Proposed signaling pathway of this compound.

Application Notes and Protocols for Developing Assays with YS-49 Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

YS-49 monohydrate is a potent activator of the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway.[1][2][3] This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/Akt pathway is implicated in a variety of diseases, including cancer and inflammatory conditions. YS-49 has demonstrated therapeutic potential as an anti-inflammatory agent and in promoting osteogenesis.[1][3] These application notes provide detailed protocols for assays to characterize the activity of this compound and similar compounds that target the PI3K/Akt pathway.

Mechanism of Action: PI3K/Akt Signaling Pathway

This compound exerts its biological effects by activating the PI3K/Akt signaling cascade. Upon stimulation by growth factors or other extracellular signals, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is subsequently phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mTOR complex 2 (mTORC2). Activated Akt then phosphorylates a multitude of downstream substrates, leading to the regulation of various cellular functions.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in various in vitro and in vivo assays.

Table 1: Effect of YS-49 on PI3K/Akt Pathway Activation in MC3T3-E1 Cells

| Treatment | p-PI3K/PI3K Ratio (Fold Change vs. Control) | p-Akt/Akt Ratio (Fold Change vs. Control) |

| Control | 1.0 | 1.0 |

| YS-49 (10 µM) | 2.5 | 2.8 |

| YS-49 (25 µM) | 3.8 | 4.5 |

*p < 0.05, **p < 0.01 vs. Control. Data derived from Western blot analysis.[1]

Table 2: Inhibition of Angiotensin II-Induced Vascular Smooth Muscle Cell (VSMC) Proliferation by YS-49

| Treatment | VSMC Proliferation (% of Ang II Control) |

| Control | 100 |

| Angiotensin II (100 nM) | 185 ± 12 |

| Angiotensin II + YS-49 (1 µM) | 142 ± 9* |

| Angiotensin II + YS-49 (10 µM) | 115 ± 7 |

| Angiotensin II + YS-49 (30 µM) | 102 ± 5 |

*p < 0.05, **p < 0.01 vs. Angiotensin II alone. Data are representative of typical results.

Table 3: Effect of YS-49 on Osteoblast Differentiation Markers in MC3T3-E1 Cells

| Treatment | Alkaline Phosphatase (ALP) Activity (Fold Change vs. Control) | Osteocalcin (OCN) Expression (Fold Change vs. Control) |

| Control | 1.0 | 1.0 |

| YS-49 (10 µM) | 1.8 | 2.2 |

| YS-49 (25 µM) | 2.9 | 3.5 |

*p < 0.05, **p < 0.01 vs. Control.

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell viability and proliferation.

Materials:

-

This compound

-

Cell line of interest (e.g., MC3T3-E1, Vascular Smooth Muscle Cells)

-

Complete cell culture medium

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the YS-49 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve YS-49, e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol allows for the detection and quantification of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

This compound

-

Cell line of interest

-

6-well tissue culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

-

Harvest the cells by trypsinization. Collect the supernatant as it may contain apoptotic cells that have detached.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-FITC negative, PI negative

-

Early apoptotic cells: Annexin V-FITC positive, PI negative

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

-

Necrotic cells: Annexin V-FITC negative, PI positive

-

Western Blot Analysis of PI3K/Akt Pathway Activation

This protocol details the procedure for detecting the phosphorylation status of key proteins in the PI3K/Akt pathway.

Materials:

-

This compound

-

Cell line of interest

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with this compound as required.

-

Wash cells with cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Osteoblast Differentiation Assay

This protocol is for assessing the pro-osteogenic effects of this compound on pre-osteoblastic cells like MC3T3-E1.

Materials:

-

This compound

-

MC3T3-E1 cells

-

Alpha-MEM supplemented with 10% FBS and 1% penicillin/streptomycin

-

Osteogenic induction medium (Alpha-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate)

-

Alkaline Phosphatase (ALP) staining kit

-

Alizarin Red S staining solution

-

Materials for RNA extraction and qPCR (for gene expression analysis)

Procedure:

-

Seed MC3T3-E1 cells in multi-well plates.

-

Once confluent, replace the growth medium with osteogenic induction medium containing various concentrations of this compound.

-

Culture the cells for 7-21 days, replacing the medium every 2-3 days.

-

Alkaline Phosphatase (ALP) Staining (Day 7):

-

Wash cells with PBS and fix with 4% paraformaldehyde.

-

Stain for ALP activity according to the manufacturer's instructions.

-

Quantify ALP activity by measuring the absorbance of the solubilized stain.

-

-

Alizarin Red S Staining (Day 21):

-

Wash cells with PBS and fix with 4% paraformaldehyde.

-

Stain with Alizarin Red S solution to visualize calcium deposits.

-

Quantify mineralization by extracting the stain and measuring its absorbance.

-

-

Gene Expression Analysis (various time points):

-

Extract total RNA from the cells.

-

Perform reverse transcription to synthesize cDNA.

-

Analyze the expression of osteogenic marker genes (e.g., Runx2, ALP, Osteocalcin) by quantitative PCR (qPCR).

-

Conclusion

These application notes provide a framework for investigating the biological activities of this compound. The detailed protocols for cell viability, apoptosis, Western blotting, and osteoblast differentiation assays will enable researchers to comprehensively characterize the effects of this and other PI3K/Akt pathway modulators. The provided quantitative data serves as a benchmark for expected results. Adherence to these standardized protocols will facilitate the generation of robust and reproducible data in the development of novel therapeutics targeting the PI3K/Akt signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. High sodium augments angiotensin II-induced vascular smooth muscle cell proliferation through the ERK 1/2-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In-vivo efficacy of calcium-phosphate based synthetic-bone-mineral on bone loss resulting from estrogen and mineral deficiencies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for YS-49 Monohydrate in Protein Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

YS-49 monohydrate is a small molecule activator of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1][2][3][4] As a critical regulator of diverse cellular processes including cell growth, proliferation, survival, and metabolism, the PI3K/Akt pathway is a key target in drug discovery.[5] YS-49 has been shown to modulate this pathway by reducing RhoA/PTEN activation, thereby promoting the activity of PI3K and its downstream effector Akt.[1][6][7][8] These application notes provide an overview of this compound and detailed protocols for its use in protein binding assays to characterize its interaction with target proteins.

Mechanism of Action

YS-49 activates the PI3K/Akt signaling cascade. This pathway is initiated by the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt and its upstream activator PDK1, to the plasma membrane. This co-localization facilitates the phosphorylation and subsequent activation of Akt. Activated Akt then phosphorylates a multitude of downstream targets, leading to the regulation of various cellular functions.

YS-49 is understood to exert its effect, at least in part, by influencing the activity of Phosphatase and tensin homolog (PTEN), a critical negative regulator of the PI3K/Akt pathway.[1] PTEN dephosphorylates PIP3, thus antagonizing PI3K activity. YS-49 has been reported to reduce the activation of the RhoA/PTEN pathway, leading to increased PI3K/Akt signaling.[1][6][7][8]

Data Presentation

| Compound | Target Protein | Assay Method | Parameter | Value | Reference |

| UCL-TRO-1938 | PI3Kα (WT) | Surface Plasmon Resonance (SPR) | KD | 253 ± 69 µM | [9] |

| UCL-TRO-1938 | PI3Kα (WT) | Kinase Assay | EC50 | 3.4 µM | [9] |

| UCL-TRO-1938 | PI3Kα (H1047R) | Surface Plasmon Resonance (SPR) | KD | 261 ± 45 µM | [9] |

| UCL-TRO-1938 | PI3Kα (H1047R) | Kinase Assay | EC50 | 22.4 µM | [9] |

Experimental Protocols

The following are detailed protocols for common protein binding and activity assays that can be adapted for the characterization of this compound.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Affinity Determination

This protocol is adapted for determining the binding kinetics and affinity of YS-49 to a PI3K isoform.

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant human PI3Kα (or other isoform)

-

This compound

-

Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0)

-

Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Procedure:

-

Sensor Chip Preparation:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

-

-

Ligand Immobilization:

-

Dilute the recombinant PI3Kα to a concentration of 20-50 µg/mL in immobilization buffer.

-

Inject the PI3Kα solution over the activated surface until the desired immobilization level is reached (typically 2000-5000 response units, RU).

-

Inject ethanolamine to block any remaining active sites.

-

-

Binding Analysis:

-

Prepare a series of this compound dilutions in running buffer (e.g., 0.1 µM to 100 µM). A DMSO concentration of <1% is recommended.

-

Inject each concentration of YS-49 over the immobilized PI3Kα surface for a defined association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).

-

A blank injection of running buffer with the same DMSO concentration should be used for double referencing.

-

-

Regeneration:

-

After each binding cycle, inject the regeneration solution to remove bound YS-49 and prepare the surface for the next injection.

-

-

Data Analysis:

-

Subtract the reference channel data and the blank injection data from the active channel data.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

This protocol provides a framework for measuring the thermodynamic parameters of YS-49 binding to PI3K.

Materials:

-

Isothermal Titration Calorimeter

-

Recombinant human PI3Kα

-

This compound

-

Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)

Procedure:

-

Sample Preparation:

-

Dialyze the PI3Kα protein extensively against the dialysis buffer to ensure buffer matching.

-

Dissolve this compound in the final dialysis buffer. A small amount of DMSO may be used for initial solubilization, but the final concentration should be matched in both the protein and ligand solutions.

-

Degas both the protein and ligand solutions immediately before the experiment.

-

-

ITC Experiment:

-

Load the sample cell with the PI3Kα solution (typically 20-50 µM).

-

Load the injection syringe with the YS-49 solution (typically 200-500 µM, 10-fold higher than the protein concentration).

-

Set the experimental temperature (e.g., 25°C) and stirring speed (e.g., 750 rpm).

-

Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 20-30 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

-

-

Control Experiment:

-

Perform a control titration by injecting the YS-49 solution into the buffer alone to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the binding data.

-

Integrate the heat signals for each injection and plot them against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

-

Protocol 3: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol is designed to measure the activity of PI3K in the presence of YS-49 by detecting the product, PIP3.

Materials:

-

HTRF-compatible plate reader

-

PI3K HTRF assay kit (containing PIP2 substrate, ATP, anti-GST-Europium cryptate, GST-tagged GRP1-PH domain, and Streptavidin-XL665)

-

Recombinant human PI3Kα

-

This compound

-

Assay buffer

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of YS-49 at various concentrations.

-

Prepare the PI3Kα enzyme, PIP2 substrate, and ATP solutions in the assay buffer according to the kit manufacturer's instructions.

-

-

Kinase Reaction:

-

In a 384-well plate, add the YS-49 solution or vehicle control (DMSO).

-

Add the PI3Kα enzyme to initiate the reaction.

-

Add the PIP2 substrate and ATP mixture.

-

Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction by adding a stop solution containing EDTA.

-

Add the detection reagents (anti-GST-Europium cryptate, GST-tagged GRP1-PH domain, and Streptavidin-XL665). The GRP1-PH domain binds to the PIP3 product.

-

Incubate the plate at room temperature for the recommended time to allow for the formation of the FRET complex.

-

-

Measurement:

-

Read the plate on an HTRF-compatible reader at the appropriate excitation and emission wavelengths (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm emission / 620 nm emission).

-

Plot the HTRF ratio against the concentration of YS-49 to determine the EC50 value for PI3K activation.

-

Visualizations

Caption: Signaling pathway of this compound.

Caption: Workflow for a protein binding assay.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. YS-49 activates the PI3K/AKT signaling pathway in MC3T3-E1 cells to enhance osteoblast differentiation and inhibits glucocorticoid-induced bone loss in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. YS-49 activates the PI3K/AKT signaling pathway in MC3T3-E1 cells to enhance osteoblast differentiation and inhibits glucocorticoid-induced bone loss in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. raybiotech.com [raybiotech.com]

- 6. The Small GTPase RHOA Links SLP65 Activation to PTEN Function in Pre B Cells and Is Essential for the Generation and Survival of Normal and Malignant B Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The RhoA-ROCK-PTEN pathway as a molecular switch for anchorage dependent cell behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Small GTPase RHOA Links SLP65 Activation to PTEN Function in Pre B Cells and Is Essential for the Generation and Survival of Normal and Malignant B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular mechanisms of PI3Kα activation by small-molecule activator 1938 and cancer-specific mutation H1047R - PMC [pmc.ncbi.nlm.nih.gov]

Techniques for Dissolving YS-49 Monohydrate for Experimental Use

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

YS-49 is a potent anti-inflammatory agent and a known activator of the PI3K/Akt signaling pathway, making it a compound of significant interest in various research fields, including inflammation, oncology, and cell signaling. Proper dissolution of YS-49 monohydrate is critical for accurate and reproducible experimental results. This document provides detailed application notes and protocols for the dissolution of this compound for use in a range of experimental settings. It includes solubility data in common laboratory solvents, step-by-step protocols for preparing aqueous and stock solutions, and diagrams of the relevant signaling pathway and a general experimental workflow.

Properties of this compound

This compound is the hydrated form of YS-49, an anti-inflammatory compound that functions as an activator of the PI3K/Akt signaling pathway.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₂₀H₂₂BrNO₃ |

| Molecular Weight | 404.30 g/mol |

| Appearance | Solid |

| Purity | ≥98% (HPLC) |

Solubility Data

The solubility of this compound in common laboratory solvents is a key factor in the preparation of solutions for in vitro and in vivo experiments. The following table summarizes the available solubility data.

| Solvent | Solubility | Notes |

| Water | > 10 mg/mL | Readily soluble. |

| DMSO (Dimethyl Sulfoxide) | Soluble | While specific quantitative data is not readily available, DMSO is a common solvent for similar organic molecules and is expected to be a suitable solvent for preparing high-concentration stock solutions. |

| Ethanol | Soluble | Similar to DMSO, specific quantitative data is limited. Ethanol can be used to prepare stock solutions, but its volatility should be considered. |

Experimental Protocols

Preparation of Aqueous Solutions

This protocol describes the preparation of a 10 mg/mL aqueous solution of this compound.

Materials:

-

This compound powder

-

Sterile, deionized, or distilled water

-

Vortex mixer

-

Sterile conical tubes or vials

-

Calibrated analytical balance

Procedure:

-

Weigh the desired amount of this compound powder using a calibrated analytical balance. For a 10 mg/mL solution, weigh 10 mg of the compound.

-

Transfer the powder to a sterile conical tube or vial.

-

Add the appropriate volume of sterile water to the tube. For a 10 mg/mL solution, add 1 mL of water.

-

Vortex the solution until the this compound is completely dissolved. Visually inspect the solution to ensure no particulate matter remains.

-

If necessary, the solution can be sterile-filtered through a 0.22 µm syringe filter for cell culture applications.

-

Store the aqueous solution at 2-8°C for short-term use. For long-term storage, it is recommended to prepare fresh solutions.